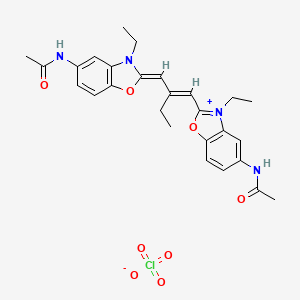![molecular formula C11H16 B14456496 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane CAS No. 71366-18-2](/img/structure/B14456496.png)
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The spiro[2.2]pentane core imparts significant strain to the molecule, making it an interesting subject for both synthetic and physical chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane can be achieved through various methods. One common approach involves the reaction of cyclopropylidenepropyl bromide with a suitable spiro[2.2]pentane precursor under controlled conditions. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted spiro compounds.
Applications De Recherche Scientifique
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific mechanical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane involves its interaction with specific molecular targets. The strained spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.2]pentane: The simplest spirocyclic compound with a similar core structure.
Vinylcyclopropane: A constitutional isomer with different reactivity and properties.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities and similar spirocyclic structures.
Uniqueness
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane is unique due to its combination of a spiro[2.2]pentane core with a cyclopropylidenepropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
71366-18-2 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
2-(3-cyclopropylidenepropyl)spiro[2.2]pentane |
InChI |
InChI=1S/C11H16/c1(2-9-4-5-9)3-10-8-11(10)6-7-11/h2,10H,1,3-8H2 |
Clé InChI |
MUJJJDUPIZYKGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=CCCC2CC23CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


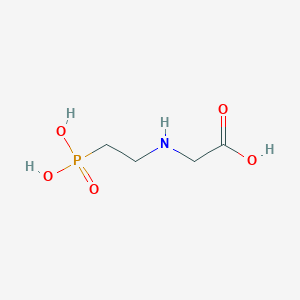
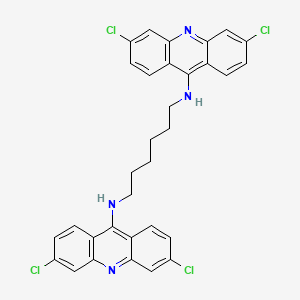

![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
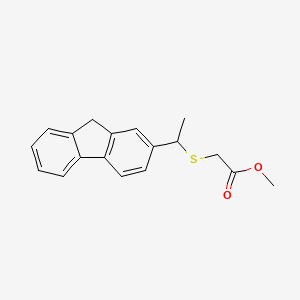
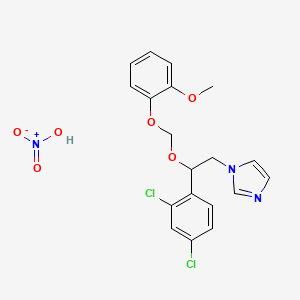
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
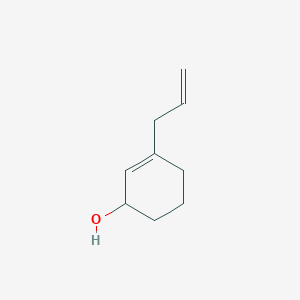
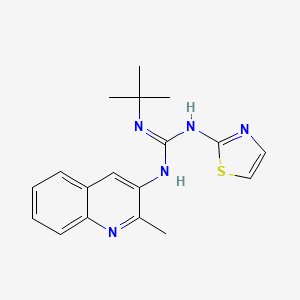
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
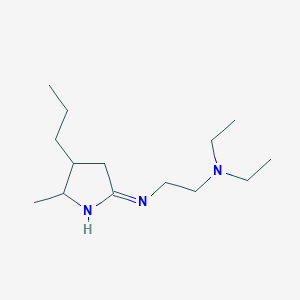
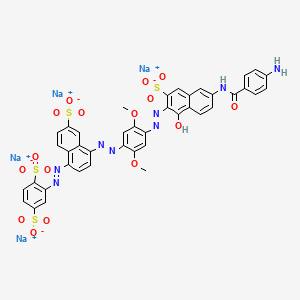
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
